molecular formula C9H7F3O3 B1599103 2-Methoxy-4-(trifluoromethyl)benzoic acid CAS No. 448-36-2

2-Methoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B1599103
CAS No.: 448-36-2
M. Wt: 220.14 g/mol
InChI Key: QWRIRBUKLBWVNF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is also known by other names such as 2-Carboxy-5-(trifluoromethyl)anisole and 4-Carboxy-3-methoxybenzotrifluoride . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-Methoxy-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds such as:

The presence of both methoxy and trifluoromethyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRIRBUKLBWVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395100
Record name 2-methoxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-36-2
Record name 2-methoxy-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-4-(trifluoromethyl)benzonitrile (Description 94; 19 g, 94.4 mmol) in ethanol (150 ml) was added a solution of potassium hydroxide (26.43 g; 472 mmol) in water (100 ml) and the resulting mixture heated at reflux overnight. The mixture was cooled and the ethanol removed by evaporation, the remaining aqueous phase was extracted with diethyl ether then acidified with 5N HCl. The acidic aqueous phase was then extracted with EtOAc (3×200 ml) and the combined organic layers washed with water, sat NaCl, dried over Na2SO4, filtered and evaporated to give the title compound (19.91 g, 95%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
26.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

3.0 g of 2-methoxy-4-(trifluoromethyl)benzaldehyde was dissolved in 50 ml dimethyl sulfoxide and an aqueous solution (20 ml) of 1.6 g sodium dihydrogenphosphate, followed by adding dropwise an aqueous solution (30 ml) of 8.0 g sodium chlorite thereinto. After stirring at room temperature for 3 days, water was added thereto, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, to give 0.8 g of 2-methoxy-4-(trifluoromethyl)benzoic acid as a colorless solid from fractions eluted with hexane-ethyl acetate (3:7).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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